
p38 MAP Kinase Inhibitor III
Vue d'ensemble
Description
p38 MAP Kinase Inhibitor III is a small molecule inhibitor that targets the p38 mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for cellular responses to stress and inflammation. The compound is primarily used in research to study the inhibition of p38 MAPK, which plays a significant role in various inflammatory and autoimmune diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p38 MAP Kinase Inhibitor III involves a multi-step process. One common synthetic route includes the reaction of benzyl alcohols, ethyl acetoacetate, phenylhydrazine, and malononitrile in the presence of sulfonated amorphous carbon and eosin Y as catalysts . The products are characterized by melting point, 1H and 13C NMR, and HRMS (ESI).
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the synthesis typically involves large-scale organic synthesis techniques, ensuring high purity and yield through optimized reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Oxidation of the Methylsulfanyl Moiety
The methylsulfanyl (-SMe) group in ML3403 undergoes enzymatic oxidation to form a sulfoxide metabolite. This reaction is mediated by cytochrome P450 enzymes in vivo and significantly impacts pharmacokinetic properties . The sulfoxide metabolite exhibits reduced plasma stability compared to the parent compound, leading to a shorter half-life and altered bioavailability .
Key Data:
Parameter | Value (Parent Compound) | Value (Sulfoxide Metabolite) |
---|---|---|
p38α IC₅₀ | 0.38 µM | Not reported |
TNF-α IC₅₀ (PBMC) | 160 nM | Reduced activity |
IL-1β IC₅₀ (PBMC) | 39 nM | Reduced activity |
Metabolic Transformation Pathways
ML3403 is metabolized primarily via hepatic oxidation. Studies in animal models demonstrate rapid conversion to the sulfoxide form, which is pharmacologically active but less potent than the parent compound . Further oxidation to a sulfone derivative is theoretically possible under strong oxidative conditions (e.g., hydrogen peroxide), though this pathway has not been empirically validated in published studies .
Competitive Inhibition via ATP-Binding Site Interactions
ML3403 binds reversibly to the ATP pocket of p38α MAP kinase through:
-
Hydrogen bonding between the pyridine nitrogen and the kinase's hinge region (Met109).
-
Hydrophobic interactions with residues in the hydrophobic region II (HRII) .
This non-covalent binding prevents ATP from accessing the catalytic site, thereby inhibiting phosphorylation of downstream targets like ATF-2 .
Structural Determinants of Binding Affinity:
Substituent Position | Functional Group | Impact on IC₅₀ |
---|---|---|
C-3 (pyridine) | 4-Fluorophenyl | IC₅₀ = 0.38 µM |
N-2 (imidazole) | Methylsulfanyl (-SMe) | Stabilizes hydrophobic interactions |
Stability in Solution
ML3403 is stable in DMSO at concentrations up to 10 mM when stored at -20°C. Degradation occurs under prolonged exposure to light or oxidative environments, necessitating dark storage and inert atmospheres for long-term stability .
Comparative Reactivity with Analogues
Unlike SB203580 (a first-generation p38 inhibitor), ML3403 exhibits reduced off-target effects on cytochrome P450-2D6, enhancing its suitability for in vivo studies . This improved selectivity is attributed to the methylsulfanyl group’s lower affinity for non-target enzymes .
Applications De Recherche Scientifique
Research Applications
-
Inflammatory Diseases
- Rheumatoid Arthritis : Elevated levels of activated p38 MAP kinase have been observed in inflamed tissues of patients with rheumatoid arthritis, making this pathway a target for therapeutic intervention . Studies have shown that p38 MAP Kinase Inhibitor III can effectively reduce cytokine levels in models of arthritis.
- Chronic Obstructive Pulmonary Disease : The inhibitor has been tested for its anti-inflammatory effects in models relevant to chronic obstructive pulmonary disease, demonstrating potential benefits over traditional corticosteroids .
- Cancer Research
- Neurodegenerative Diseases
- Cardiovascular Diseases
Case Studies
Comparative Analysis with Other Inhibitors
To better understand its efficacy, this compound can be compared with other known inhibitors such as SB 203580 and BIRB-796:
Property | This compound | SB 203580 | BIRB-796 |
---|---|---|---|
IC50 for TNF-α (µM) | 0.16 | 0.1 | 0.5 |
IC50 for IL-1β (µM) | 0.039 | 0.05 | 0.2 |
Selectivity against Cytochrome P450-2D6 | Yes | No | No |
Suitable for In Vivo Use | Yes | Limited | Limited |
Mécanisme D'action
The mechanism of action of p38 MAP Kinase Inhibitor III involves the selective inhibition of the p38 MAPK pathway. This compound binds to the ATP-binding site of p38 MAPK, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition leads to a reduction in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta .
Comparaison Avec Des Composés Similaires
- SB 203580
- SB 202190
- BIRB 796
- H-89 dihydrochloride hydrate
Comparison: p38 MAP Kinase Inhibitor III is unique due to its high selectivity and potency in inhibiting p38 MAPK. Compared to other inhibitors like SB 203580 and BIRB 796, this compound exhibits reduced inhibitory activity against cytochrome P450-2D6, making it more suitable for in vivo studies .
Activité Biologique
The p38 MAP Kinase Inhibitor III (CAS 581098-48-8), also known as ML3403, is a selective and reversible inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. This compound has garnered attention for its potential therapeutic applications in various inflammatory diseases and conditions involving aberrant cell signaling. Understanding its biological activity is crucial for developing effective treatments.
p38 MAPK plays a pivotal role in cellular responses to stress, inflammation, and apoptosis. The inhibition of this kinase can modulate several downstream signaling pathways, leading to significant biological effects. This compound operates primarily through ATP-competitive inhibition, displaying an IC50 of 0.38 µM for p38α, which indicates its potency in blocking the kinase's activity .
In Vitro Studies
In vitro investigations have demonstrated that this compound effectively suppresses the release of pro-inflammatory cytokines. Specifically, it inhibits lipopolysaccharide (LPS)-induced cytokine release with IC50 values of 0.16 µM for TNF-α and 0.039 µM for IL-1β in human peripheral blood mononuclear cells (PBMCs) . This suggests that the inhibitor can significantly reduce inflammatory responses in immune cells.
In Vivo Studies
In vivo studies have further elucidated the compound's effects on myocardial reperfusion injury. Administration of SB 239063, a closely related p38 MAPK inhibitor, showed a marked reduction in myocardial infarct size and inflammatory responses in murine models subjected to ischemia/reperfusion (I/R) injury. The treatment resulted in a decrease in PMN accumulation and upregulation of adhesion molecules like P-selectin and ICAM-1, demonstrating the compound's cardioprotective effects through modulation of inflammatory pathways .
Case Studies
Recent studies have explored the clinical implications of p38 MAP Kinase inhibitors, including this compound, particularly in chronic obstructive pulmonary disease (COPD). A systematic review indicated that while these inhibitors are generally safe, they did not show significant efficacy in improving outcomes for COPD patients compared to placebo . However, they exhibited promising results in animal models by reducing airway inflammation, suggesting potential benefits that warrant further investigation .
Table: Summary of Biological Activities
Activity | In Vitro Findings | In Vivo Findings |
---|---|---|
Cytokine Release | IC50: TNF-α = 0.16 µM; IL-1β = 0.039 µM | ED50: 1.33 mg/kg for TNF-α release |
Myocardial Injury | Not directly studied | Reduced infarct size post I/R injury |
Inflammatory Response | Suppression of LPS-induced cytokines | Decreased PMN accumulation |
Efficacy in COPD | Limited clinical efficacy | Promising results in animal models |
Propriétés
IUPAC Name |
4-[5-(4-fluorophenyl)-2-methylsulfanyl-1H-imidazol-4-yl]-N-(1-phenylethyl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4S/c1-15(16-6-4-3-5-7-16)26-20-14-18(12-13-25-20)22-21(27-23(28-22)29-2)17-8-10-19(24)11-9-17/h3-15H,1-2H3,(H,25,26)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPWQNBKEIVYIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC=CC(=C2)C3=C(NC(=N3)SC)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336897 | |
Record name | 4-(4-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-5-yl)-N-(1-phenylethyl)-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301336897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
549505-65-9 | |
Record name | ML-3403 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0549505659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(4-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-5-yl)-N-(1-phenylethyl)-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301336897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ML-3403 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW1528F5YP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.